Cas no 122116-09-0 ((3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine)

(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine 化学的及び物理的性質
名前と識別子
-
- (3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine
-
- MDL: MFCD19210528
- インチ: 1S/C7H14N2/c1-3-6-9(2)7-4-5-8/h1H,4-8H2,2H3
- InChIKey: WIOKPPYJFWZENS-UHFFFAOYSA-N
- SMILES: C(N(C)CC#C)CCN
(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-223689-0.25g |
(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |
122116-09-0 | 95% | 0.25g |
$244.0 | 2024-06-20 | |
Enamine | EN300-223689-5.0g |
(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |
122116-09-0 | 95% | 5.0g |
$1427.0 | 2024-06-20 | |
Enamine | EN300-223689-0.1g |
(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |
122116-09-0 | 95% | 0.1g |
$170.0 | 2024-06-20 | |
Aaron | AR01AMZN-1g |
(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine |
122116-09-0 | 95% | 1g |
$701.00 | 2025-02-09 | |
Aaron | AR01AMZN-50mg |
(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |
122116-09-0 | 95% | 50mg |
$182.00 | 2025-03-30 | |
Enamine | EN300-223689-1g |
(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |
122116-09-0 | 95% | 1g |
$491.0 | 2023-09-15 | |
A2B Chem LLC | AV74871-100mg |
(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |
122116-09-0 | 95% | 100mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AV74871-10g |
(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |
122116-09-0 | 95% | 10g |
$2264.00 | 2024-04-20 | |
A2B Chem LLC | AV74871-250mg |
(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |
122116-09-0 | 95% | 250mg |
$292.00 | 2024-04-20 | |
A2B Chem LLC | AV74871-50mg |
(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |
122116-09-0 | 95% | 50mg |
$155.00 | 2024-04-20 |
(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
4. Book reviews
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amineに関する追加情報
Introduction to (3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine (CAS No: 122116-09-0)
(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine, identified by its CAS number 122116-09-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by its unique structural features, which include an amine functional group, a methyl substituent, and a propargyl moiety. These structural elements contribute to its versatile reactivity and potential applications in various scientific domains.
The compound's structure is highly intriguing from a chemical perspective. The presence of the propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne functionality, which is known for its ability to participate in diverse chemical reactions such as azide-alkyne cycloadditions, cross-coupling reactions, and polymerization processes. This makes (3-amino propyl)(methyl)(prop 2 yn 1 yl)amine a valuable intermediate in synthetic chemistry, particularly in the development of complex molecular architectures.
In recent years, there has been growing interest in exploring the pharmacological potential of this compound. The combination of an amine and a propargyl group suggests that it may exhibit properties suitable for drug design and development. Specifically, the amine functionality can serve as a hydrogen bond acceptor or donor, which is crucial for the interaction with biological targets. Meanwhile, the propargyl group can be further modified to introduce additional functionalities or linkages, enhancing the compound's versatility in medicinal chemistry applications.
One of the most promising areas of research involving (3-amino propyl)(methyl)(prop 2 yn 1 yl)amine is its role as a building block in the synthesis of bioactive molecules. Researchers have utilized this compound to develop novel scaffolds for small-molecule drugs, targeting various therapeutic areas such as oncology, inflammation, and neurodegenerative diseases. The ability to modify its structure through controlled reactions allows scientists to fine-tune its pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further investigation.
The compound's reactivity also makes it a valuable tool in materials science. For instance, it can be employed in the synthesis of polymers and copolymers with unique properties due to its alkyne functionality. These materials may find applications in advanced coatings, adhesives, and even biodegradable polymers. The versatility of (3-amino propyl)(methyl)(prop 2 yn 1 yl)amine lies in its ability to bridge different chemical domains, fostering interdisciplinary research and innovation.
Recent advancements in computational chemistry have further enhanced the understanding of this compound's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict potential drug-like properties more accurately. These computational approaches are complemented by experimental investigations, which aim to validate theoretical predictions and optimize synthetic routes for large-scale production.
The pharmaceutical industry has also shown interest in exploring derivatives of (3-amino propyl)(methyl)(prop 2 yn 1 yl)amine for their therapeutic potential. By modifying specific functional groups or introducing new ones, scientists can generate libraries of compounds with tailored properties. High-throughput screening techniques are often employed to identify promising candidates for further development. This combinatorial approach has accelerated the discovery process and led to the identification of several novel drug candidates.
In conclusion, (3-amino propyl)(methyl)(prop 2 yn 1 yl)amine (CAS No: 122116-09-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in synthetic chemistry, drug development, and materials science. As research continues to uncover new applications and functionalities of this compound, its importance is likely to grow further, driving innovation and progress in various fields.
122116-09-0 ((3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine) Related Products
- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)
- 518048-05-0(Raltegravir)
- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)
- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)
- 134234-40-5((1R)-1-Methyl-2,3-dihydro-1H-isoindole)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 73791-20-5(6-Chloro-4-nitroso-O-cresol)
- 2172023-23-1(2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)
- 2413876-45-4(tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate)
- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)




